molecular formula C19H18FN3O5 B12117465 N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-3,4-dimethoxybenzohydrazide

N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-3,4-dimethoxybenzohydrazide

Cat. No.: B12117465
M. Wt: 387.4 g/mol
InChI Key: IIBARJXCTPPFJD-UHFFFAOYSA-N
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Description

N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-3,4-dimethoxybenzohydrazide is a chemical compound with the following properties:

    Chemical Formula: C₁₁H₁₄FNO₂

    Molecular Weight: 211.23 g/mol

    CAS Number: 54041-17-7

Preparation Methods

Synthesis:: The synthesis of this compound involves the reaction of 4-fluoroaniline with N-isopropylacetamide. Here’s a brief synthetic route:

  • Combine 4-fluoroaniline (9.2 mL, 0.10 mol) and N,N-bis(2-chloroethyl)amine hydrochloride (17.85 g, 0.10 mol) in a three-necked flask.
  • Add diethylene glycol dimethyl ether (25 mL) to the mixture.
  • Place the flask in a microwave reactor (WBFY-201) equipped with a reflux system.
  • Reflux the mixture under microwave irradiation (800 W) for 3 minutes.
  • After cooling, remove the excess diethylene glycol dimethyl ether under reduced pressure.

Industrial Production:: Industrial-scale production methods may involve modifications and optimization of the synthetic route for efficiency and yield.

Chemical Reactions Analysis

This compound can undergo various reactions:

    Oxidation: It may be oxidized under specific conditions.

    Reduction: Reduction reactions are possible.

    Substitution: Substitution reactions with appropriate reagents can occur.

Common reagents and conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄).

    Substitution: Alkyl halides or other nucleophiles.

Major products:

  • The specific products depend on reaction conditions and substituents.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential biological activities.

    Medicine: May exhibit pharmacological effects.

    Industry: Employed in the development of new materials.

Mechanism of Action

The exact mechanism by which N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-3,4-dimethoxybenzohydrazide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways.

Comparison with Similar Compounds

Properties

Molecular Formula

C19H18FN3O5

Molecular Weight

387.4 g/mol

IUPAC Name

N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-3,4-dimethoxybenzohydrazide

InChI

InChI=1S/C19H18FN3O5/c1-27-15-8-3-11(9-16(15)28-2)18(25)22-21-14-10-17(24)23(19(14)26)13-6-4-12(20)5-7-13/h3-9,14,21H,10H2,1-2H3,(H,22,25)

InChI Key

IIBARJXCTPPFJD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NNC2CC(=O)N(C2=O)C3=CC=C(C=C3)F)OC

Origin of Product

United States

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